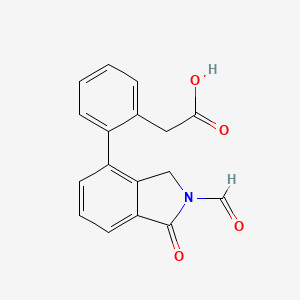
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid is an aromatic compound with a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is characterized by the presence of an isoindolinone core, which is a common structural motif in various bioactive molecules. The compound’s structure includes a formyl group and a phenylacetic acid moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met.
Analyse Chemischer Reaktionen
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new therapeutic agents targeting specific biological pathways and receptors.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar aromatic structure but different functional groups and biological activities.
Isoindolinone derivatives: Compounds with the same core structure but varying substituents, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-[2-(2-formyl-1-oxo-3H-isoindol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO4/c19-10-18-9-15-13(6-3-7-14(15)17(18)22)12-5-2-1-4-11(12)8-16(20)21/h1-7,10H,8-9H2,(H,20,21) |
InChI-Schlüssel |
PEPHPGCVRNNCCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2C(=O)N1C=O)C3=CC=CC=C3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


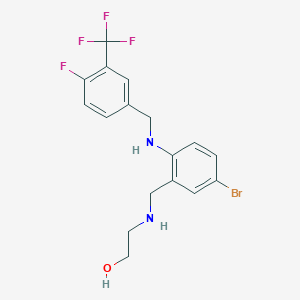
![6-(4-Chlorobenzyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15216770.png)
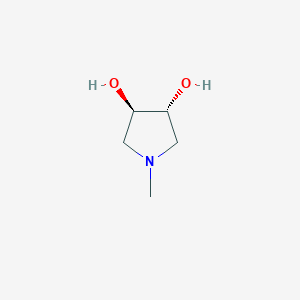
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
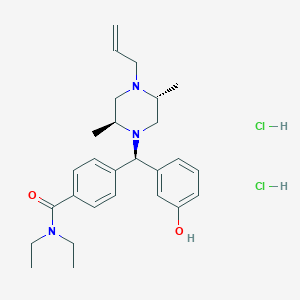
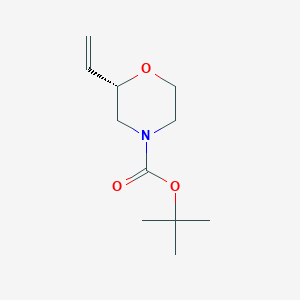

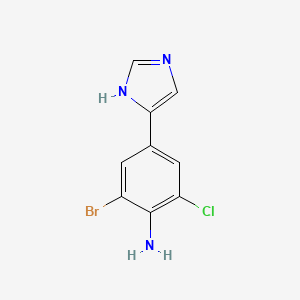
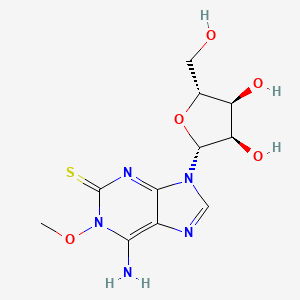
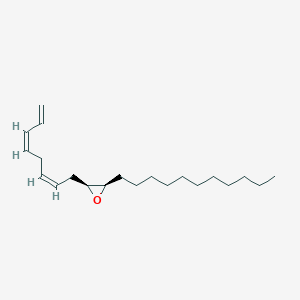

![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
